6-(tert-Butylthio)-2-methyl-3-vinylpyridine
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Overview
Description
6-(tert-Butylthio)-2-methyl-3-vinylpyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a tert-butylthio group, a methyl group, and a vinyl group attached to the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butylthio)-2-methyl-3-vinylpyridine typically involves the reaction of 2-methyl-3-vinylpyridine with tert-butylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the hydrogen atom on the thiol group with the pyridine ring. The reaction is typically conducted in an aprotic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butylthio)-2-methyl-3-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The vinyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl and vinyl groups can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl-substituted pyridine.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
6-(tert-Butylthio)-2-methyl-3-vinylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(tert-Butylthio)-2-methyl-3-vinylpyridine involves its interaction with various molecular targets and pathways. The tert-butylthio group can interact with thiol groups in proteins, potentially affecting their function. The vinyl group can undergo polymerization reactions, leading to the formation of polymeric materials. Additionally, the pyridine ring can interact with various enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butylthiol
- 2-Methyl-3-vinylpyridine
- tert-Butylsulfinamide
Uniqueness
6-(tert-Butylthio)-2-methyl-3-vinylpyridine is unique due to the presence of both a tert-butylthio group and a vinyl group on the pyridine ring. This combination of functional groups imparts unique chemical and physical properties to the compound, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H17NS |
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Molecular Weight |
207.34 g/mol |
IUPAC Name |
6-tert-butylsulfanyl-3-ethenyl-2-methylpyridine |
InChI |
InChI=1S/C12H17NS/c1-6-10-7-8-11(13-9(10)2)14-12(3,4)5/h6-8H,1H2,2-5H3 |
InChI Key |
BCOFYHGVDFGARD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)SC(C)(C)C)C=C |
Origin of Product |
United States |
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